Sodium houttuyfonate Sodium houttuyfonate Inhibitor of NF-kappaB activation and MCP-1 expression; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 83766-73-8
VCID: VC0005935
InChI: InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);
SMILES: CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C12H24NaO5S
Molecular Weight: 303.37 g/mol

Sodium houttuyfonate

CAS No.: 83766-73-8

Cat. No.: VC0005935

Molecular Formula: C12H24NaO5S

Molecular Weight: 303.37 g/mol

* For research use only. Not for human or veterinary use.

Sodium houttuyfonate - 83766-73-8

Specification

CAS No. 83766-73-8
Molecular Formula C12H24NaO5S
Molecular Weight 303.37 g/mol
IUPAC Name sodium;1-hydroxy-3-oxododecane-1-sulfonate
Standard InChI InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);
Standard InChI Key QDQRHBIMTVAOLQ-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na]

Introduction

Chemical Properties and Structural Characteristics

Sodium houttuyfonate is chemically defined as C₁₂H₂₃NaO₅S (molecular weight: 302.36 g/mol), with a sulfonic acid group attached to a hydroxyl-substituted ketone chain . Its structural stability is enhanced compared to its precursor, houttuyfonate, due to the addition of sodium and hydroxyl groups . Key physicochemical properties include solubility in DMSO (5 mg/mL at 60°C) and stability under controlled storage conditions .

Table 1: Core Chemical Properties of Sodium Houttuyfonate

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₃NaO₅S
Molecular Weight302.36 g/mol
SolubilityDMSO (5 mg/mL)
StabilityStable at -20°C; avoid repeated freezing

Pharmacological Mechanisms and Bioactivity

Anti-inflammatory Effects

SH inhibits inflammatory pathways, particularly the TLR4/NF-κB cascade, which regulates cytokine production (e.g., TNF-α, IL-1β, IL-6) . In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, SH reduced cytokine release by 30–50% at concentrations ≤20 μg/mL . This mechanism is critical in conditions like ventilator-induced lung injury (VILI), where SH attenuates ROS-mediated JNK pathway activation, reducing apoptosis and oxidative stress .

Table 2: Anti-inflammatory Efficacy of Sodium Houttuyfonate

Model/SystemKey FindingsConcentrationSource
LPS-induced macrophages↓ TNF-α, IL-1β, IL-6 by 30–50%≤20 μg/mL
VILI (mice)↓ ROS, MDA; ↑ collagen deposition100 mg/kg
Mastitis (mice)↓ NF-κB activation50–100 mg/kg

Antimicrobial Activity

SH exhibits broad-spectrum antimicrobial effects, particularly against Gram-negative bacteria and fungi.

Bacterial Pathogens

  • Pseudomonas aeruginosa: SH inhibits biofilm formation and motility by downregulating pslA, pelA, and fliC genes . At ≥250 μg/mL, it reduces biofilm density by 70% and suppresses swimming motility .

  • Methicillin-resistant Staphylococcus aureus (MRSA): Synergy with penicillin G (FICI ≤0.5) enhances wound healing in rat models, reducing IL-6 and TNF-α levels .

Table 3: Antimicrobial Synergy and Mechanisms

PathogenSynergy PartnerMIC (SH)Key MechanismSource
P. aeruginosaMeropenem4,000 μg/mLlasI/lasR, ↓ biofilm genes
MRSAPenicillin G60–80 μg/mL↓ IL-6, TNF-α; ↑ collagen

Fungal Pathogens

  • Candida albicans: SH disrupts biofilm formation, inhibiting hyphal transition and adhesion. MIC₈₀ values range from 32–1024 μg/mL, depending on strain .

Neuroprotective and Cardiovascular Effects

  • Seizure Prevention: SH reduces neuronal loss in epilepsy models by modulating ion channels (e.g., voltage-gated sodium currents) .

  • Cardioprotection: Inhibits late sodium currents (I<sub>Na.L</sub>) induced by Anemonia sulcata toxin II, mitigating arrhythmogenic effects .

Research Findings and Clinical Relevance

Gut Microbiota Modulation

SH restores microbial balance in ulcerative colitis (UC) aggravated by Candida albicans overgrowth. It increases beneficial taxa (e.g., Lachnospiraceae_NK4A136_group, Lactobacillus) while suppressing pathogens (Klebsiella, Bacteroides) .

Table 4: Impact on Gut Microbiota in UC Models

ParameterChange ObservedSource
SCFA-producing bacteriaIntestinimonas, Lachnospiraceae
PathogensKlebsiella, Bacteroides
ProbioticsLactobacillus, Alloprevotella

Biofilm Disruption

SH’s anti-biofilm activity is dose-dependent:

  • Sub-MIC concentrations: Transient biofilm enhancement (stress-induced aggregation).

  • ≥250 μg/mL: >70% reduction in biofilm density via pslA, pelA inhibition .

Figure 1: Biofilm Inhibition by Sodium Houttuyfonate
(Note: Replace with schematic of biofilm density reduction at increasing SH concentrations)

Synergistic Therapeutic Strategies

Combining SH with conventional antibiotics (e.g., Meropenem, penicillin G) enhances efficacy against drug-resistant strains. This approach targets both bacterial proliferation and virulence mechanisms .

Challenges and Future Directions

While SH shows promise, challenges include:

  • Bioavailability: Limited absorption in vivo (e.g., serum detection via GC-MS) .

  • High MIC Values: Requires high doses (e.g., 4,000 μg/mL for P. aeruginosa) , raising safety concerns.

  • Mechanistic Gaps: Further studies needed on epigenetic and metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator